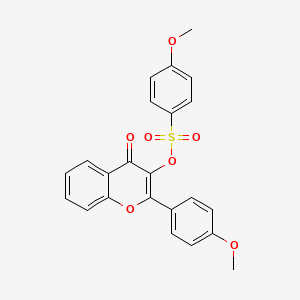

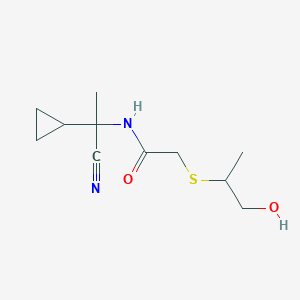

![molecular formula C18H22ClN5O3 B2820265 7-[(4-Chlorophenyl)methyl]-8-(3-methoxypropylamino)-1,3-dimethylpurine-2,6-dione CAS No. 359903-33-6](/img/structure/B2820265.png)

7-[(4-Chlorophenyl)methyl]-8-(3-methoxypropylamino)-1,3-dimethylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or innovations associated with the synthesis .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, as determined by techniques such as X-ray crystallography or NMR spectroscopy. It might include information about the compound’s stereochemistry, if applicable .Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound undergoes, including the reaction conditions and the products formed. It might also discuss the mechanism of these reactions .Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability. It might also include information about the compound’s spectroscopic properties .Scientific Research Applications

Corrosion Inhibition

Surprisingly, methyltetraprole has been investigated as a corrosion inhibitor for mild steel. In a study, it demonstrated promising results in protecting steel surfaces from corrosion. Researchers attribute this effect to its adsorption on the metal surface, forming a protective layer. Further research aims to optimize its formulation for practical applications in industrial settings .

ATPase Inhibition

Methyltetraprole interacts with ATP-binding sites in proteins. Notably, it was found to bind to the ATP-binding site of TRAP1 (tumor necrosis factor receptor-associated protein 1). TRAP1 is implicated in cancer progression and mitochondrial function. Investigating methyltetraprole’s impact on TRAP1 could provide insights into potential therapeutic avenues .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-[(4-chlorophenyl)methyl]-8-(3-methoxypropylamino)-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN5O3/c1-22-15-14(16(25)23(2)18(22)26)24(11-12-5-7-13(19)8-6-12)17(21-15)20-9-4-10-27-3/h5-8H,4,9-11H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMGZFMKEPTJCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCOC)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(4-Chlorophenyl)methyl]-8-(3-methoxypropylamino)-1,3-dimethylpurine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

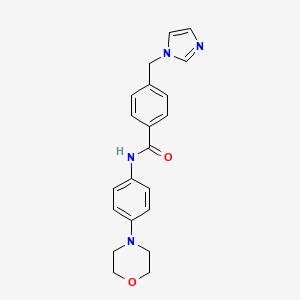

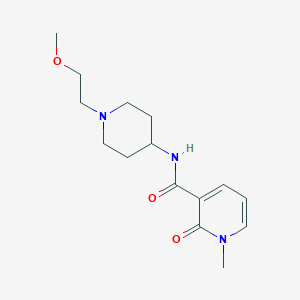

![4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2820191.png)

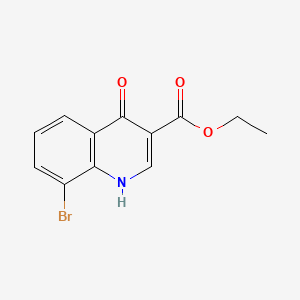

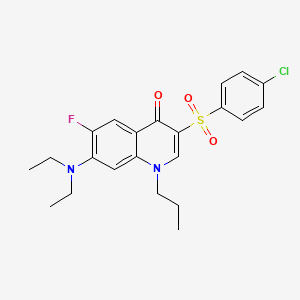

![3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2820196.png)

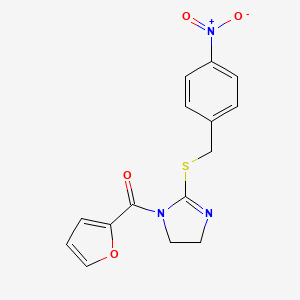

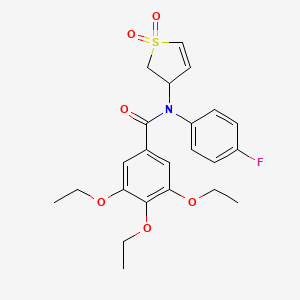

![4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2820201.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}ethanediamide](/img/structure/B2820203.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2820205.png)